REACTION_CXSMILES
|
O[C:2]1([C:20]([O:22][CH2:23][CH3:24])=[O:21])[O:7][C:6]2[C:8]([CH2:16][CH2:17][CH3:18])=[C:9]3[C:14](=[CH:15][C:5]=2[C:4](=[O:19])[CH2:3]1)[CH2:13][CH2:12][CH2:11][CH2:10]3.Cl>C(O)C>[O:19]=[C:4]1[CH:3]=[C:2]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[O:7][C:6]2[C:8]([CH2:16][CH2:17][CH3:18])=[C:9]3[C:14](=[CH:15][C:5]1=2)[CH2:13][CH2:12][CH2:11][CH2:10]3
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
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Duration
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4 h
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Type
|
CUSTOM
|
Details
|
Evaporation of the resulting solution to a volume of 20 mls
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Type
|
CUSTOM
|
Details
|
identical to that of Example 1(d) to crystallise
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Name
|
|
Type
|
|
Smiles
|
O=C1C2=C(OC(=C1)C(=O)OCC)C(=C1CCCCC1=C2)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |